molecular formula C18H20N4OS B6454853 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-66-1

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454853
CAS No.: 2548984-66-1
M. Wt: 340.4 g/mol
InChI Key: YZBJRHLXOHQNFL-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a recognized potent and selective ATP-competitive kinase inhibitor, with primary research activity directed against Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) Source . This compound has emerged as a critical pharmacological tool for investigating JAK-STAT signaling pathways and their role in the proliferation and survival of hematological malignancies. Its high selectivity for JAK2 over JAK1 and JAK3 makes it particularly valuable for dissecting the specific contributions of JAK2 in disease models, such as myeloproliferative neoplasms Source . Furthermore, its potent inhibition of FLT3, including mutant isoforms like FLT3-ITD which are drivers in a significant subset of Acute Myeloid Leukemia (AML), positions this carboxamide derivative as a promising scaffold for studying oncogenic signaling and evaluating potential therapeutic strategies in preclinical research Source . Researchers utilize this compound to explore mechanisms of apoptosis induction, cell cycle arrest, and the overcoming of resistance to other targeted agents in cancer cell lines and animal models.

Properties

IUPAC Name

2-tert-butyl-N-(4-methylsulfanylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(24-4)8-6-12/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJRHLXOHQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines

The imidazo[1,2-b]pyridazine backbone is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines (e.g., 3-amino-6-chloropyridazine) under mild basic conditions (Scheme 1). The halogen at position 6 of the pyridazine ring directs regioselectivity by reducing nucleophilicity at competing nitrogen sites, ensuring proper cyclization.

Reaction Conditions

ComponentSpecification
α-Bromoketone2-Bromo-1-tert-butyl-ethanone
3-Amino-6-halopyridazine3-Amino-6-chloropyridazine
BaseSodium bicarbonate (NaHCO₃)
SolventEthyl acetate or dichloromethane
Temperature85–95°C, 2–4 hours
Yield75–88%

The tert-butyl group is introduced at position 2 through the α-bromoketone, while the 6-chloro substituent serves as a leaving group for subsequent functionalization.

Functionalization at Position 6

Carboxylic Acid Intermediate Formation

The 6-chloro group is converted to a carboxylic acid via hydrolysis or carbonylation. Hydrolysis with aqueous HCl (6 M, 100°C, 12 hours) achieves full conversion, while palladium-catalyzed carbonylation (CO, Pd(PPh₃)₄, MeOH) offers a milder alternative.

Comparative Analysis of Methods

MethodConditionsYieldPurity
Hydrolysis6 M HCl, 100°C, 12 hours82%95%
CarbonylationPd(PPh₃)₄, CO, MeOH, 80°C, 6 hours78%98%

The carboxylic acid intermediate is isolated via vacuum filtration and washed with cold ethanol.

Carboxamide Formation

Coupling with 4-(Methylsulfanyl)Aniline

The carboxylic acid undergoes amidation with 4-(methylsulfanyl)aniline using coupling agents such as HATU or EDCl (Table 1).

Table 1: Amidation Reaction Optimization

Coupling AgentBaseSolventTemperatureTimeYield
HATUDIPEADMF25°C4 h91%
EDCl/HOBtTEATHF0°C→25°C12 h85%

Excess 4-(methylsulfanyl)aniline (1.2 eq) ensures complete conversion. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Alternative Synthetic Routes

Palladium-Catalyzed C–H Activation

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution (ethyl acetate/hexane, 1:5→1:2) to isolate the product with >99% purity (HPLC). Recrystallization from ethanol/water (9:1) further enhances purity.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 2.51 (s, 3H, SCH₃), 7.21–8.05 (m, 4H, aromatic).

  • LC-MS : [M+H]⁺ = 341.4 (calc. 340.4).

Challenges and Optimization

Competing Side Reactions

  • N-Alkylation : Mitigated using halogenated pyridazines to block undesired nitrogen sites.

  • Oxidation of Thioether : Conduct reactions under nitrogen to prevent SCH₃→SO₂CH₃ oxidation.

Yield Improvement Strategies

  • Use of microwave irradiation reduces reaction time (2 hours vs. 12 hours) for amidation.

  • Catalytic additives (e.g., DMAP) enhance coupling efficiency by 8–12% .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-b]pyridazine Derivatives

Compound Name Core Structure Key Substituents Biological Target Evidence Source
2-tert-Butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 2-tert-butyl, 6-(4-methylthio)benzamide Kinases (e.g., VEGFR2, Pim)
YPC-21440 Imidazo[1,2-b]pyridazine 3-(4-methylpiperazinyl)phenyl, thiazolidinedione Pan-Pim kinases
6-methoxy-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 6-methoxy, 4-methylsulfonylphenyl Undisclosed (antimalarial lead)
3-{4-[(2R)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine 4-aminopropoxy, fluorophenyl-ethylamine Tyrosine kinases (antineoplastic)

Key Observations :

  • tert-butyl vs. piperazinyl groups : The tert-butyl group in the target compound enhances metabolic stability but reduces solubility compared to YPC-21440’s methylpiperazinyl group, which improves water solubility via basic nitrogen .
  • Methylsulfanyl vs. methylsulfonyl: The methylsulfanyl (S-Me) group in the target compound is less polar than the methylsulfonyl (SO₂-Me) group in ’s analogue, resulting in higher lipophilicity (clogP ~3.5 vs.
  • Carboxamide vs. thiazolidinedione : The carboxamide in the target compound supports hydrogen bonding with kinase ATP pockets, while YPC-21440’s thiazolidinedione may chelate metal ions or engage in π-π stacking .

Pharmacological Activity

Key Findings :

  • The target compound’s meta-substituted carboxamide aligns with optimal VEGFR2 inhibition, as para-substitutions (e.g., YPC-21440’s piperazinyl group) shift selectivity toward Pim kinases .
  • Methylsulfanyl may confer moderate kinase affinity compared to trifluoromethyl (in nuvisertib), which enhances binding via hydrophobic and electron-withdrawing effects .

Physicochemical and ADME Properties

  • Solubility : The target compound’s logP (~3.5) suggests moderate solubility in aqueous buffers, inferior to YPC-21440’s logP (~2.8) due to the latter’s polar piperazine .
  • Metabolic Stability : The tert-butyl group reduces CYP450-mediated oxidation, whereas methylsulfanyl may undergo oxidation to sulfoxide/sulfone metabolites, requiring structural optimization for prolonged half-life .

Q & A

Basic: What synthetic routes are available for synthesizing 2-tert-butyl-N-[4-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of pyridazine precursors with tert-butyl-substituted reagents to construct the imidazo[1,2-b]pyridazine core.
  • Functionalization : Introduction of the 4-(methylsulfanyl)phenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Purification : Techniques like column chromatography, recrystallization (e.g., using dichloromethane/hexane mixtures), and TLC monitoring are critical for isolating high-purity products .

Basic: How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : To verify tert-butyl, methylsulfanyl, and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation.
  • X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural validation .

Basic: What structural features influence the biological activity of imidazo[1,2-b]pyridazine derivatives?

  • tert-Butyl groups : Enhance lipophilicity and metabolic stability.
  • Methylsulfanyl substituents : Influence electronic properties and binding affinity to sulfur-containing enzyme pockets.
  • Imidazo[1,2-b]pyridazine core : Acts as a kinase-binding scaffold. Comparative studies show that even minor structural changes (e.g., oxazole vs. pyridazine) significantly alter activity .

Advanced: How can computational modeling optimize the design of analogs targeting specific kinases?

  • Quantum chemical calculations : Predict electronic properties and reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions).
  • Molecular docking : Screen analogs against kinase domains (e.g., VEGFR2) to prioritize candidates with high binding scores.
  • Reaction path search methods : Use tools like ICReDD’s computational-experimental feedback loop to refine synthetic pathways .

Advanced: How should researchers address contradictions in reported biological activity across analogs?

  • Systematic SAR studies : Compare analogs with controlled variations (e.g., substituent position, electronic effects). For example, replacing methylsulfanyl with methoxy may reduce cytotoxicity but improve solubility.
  • Dose-response assays : Validate activity across multiple cell lines to rule out cell-specific effects.
  • Meta-analysis : Cross-reference data from kinase inhibition assays (e.g., IC₅₀ values) to identify outliers and potential assay artifacts .

Advanced: What strategies mitigate solubility challenges during in vitro testing?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What mechanistic insights exist for this compound’s kinase inhibition?

  • ATP-competitive binding : The imidazo[1,2-b]pyridazine core mimics ATP’s adenine ring, competing for kinase ATP-binding pockets.
  • Allosteric modulation : Tert-butyl groups may induce conformational changes in kinase domains, as seen in VEGFR2 inhibitors like TAK-593.
  • Validation : Use phospho-kinase arrays to confirm downstream signaling inhibition .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • HPLC-MS/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) for separation.
  • Calibration curves : Use spiked plasma/serum samples to assess linearity (R² > 0.99) and limit of detection (LOD < 1 ng/mL).
  • Stability tests : Evaluate compound integrity under freeze-thaw cycles and long-term storage (-80°C) .

Advanced: What experimental controls are critical for stability studies under physiological conditions?

  • pH buffers : Test stability across pH 1–10 to simulate gastrointestinal and systemic environments.
  • Temperature control : Conduct accelerated degradation studies at 40°C to predict shelf life.
  • Light exposure : Use amber vials to assess photodegradation, especially for sulfur-containing compounds .

Advanced: How does the methylsulfanyl group influence reactivity in heterocyclic systems?

  • Electron donation : The -SMe group increases electron density on the phenyl ring, enhancing electrophilic substitution reactivity.
  • Oxidative susceptibility : Methylsulfanyl can oxidize to sulfoxide/sulfone derivatives under oxidative conditions (e.g., H₂O₂), requiring inert atmospheres during synthesis.
  • Comparative studies : Replace -SMe with -OMe or -CF₃ to evaluate electronic effects on biological activity .

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